![molecular formula C20H17ClN4O B2500203 1-(3-Chlorophenyl)-5-[(2,5-dimethylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one CAS No. 895018-24-3](/img/structure/B2500203.png)
1-(3-Chlorophenyl)-5-[(2,5-dimethylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1-(3-Chlorophenyl)-5-[(2,5-dimethylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one is a derivative of the pyrazolo[3,4-d]pyrimidine class, which is known for its various pharmacological activities. Although the specific compound is not directly mentioned in the provided papers, the general class of compounds is well-represented, indicating potential pharmacological relevance.
Synthesis Analysis
The synthesis of related pyrazolo[3,4-d]pyrimidine compounds involves strategic functionalization and cyclization reactions. For instance, the synthesis of 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine was achieved through nucleophilic substitution, starting from a commercially available precursor and proceeding through a two-step synthesis involving chloromethylation and amination . Similarly, the synthesis of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine was accomplished by cyclization of a thiosemicarbazide derivative in the presence of a nickel(II) nitrate catalyst . These methods suggest that the synthesis of the compound would likely involve similar strategies of functional group interconversion and ring closure.
Molecular Structure Analysis
The molecular structures of synthesized pyrazolo[3,4-d]pyrimidines are typically confirmed using a combination of analytical techniques, including high-resolution mass spectrometry, 1H and 13C-NMR, IR spectroscopy, and sometimes X-ray crystallography . These techniques provide detailed information about the molecular framework, substitution patterns, and the presence of functional groups, which are crucial for understanding the chemical behavior and potential interactions of the compound.
Chemical Reactions Analysis
The chemical reactivity of pyrazolo[3,4-d]pyrimidines is influenced by the presence of substituents on the pyrazole and pyrimidine rings. For example, the chloromethyl group in 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine serves as a versatile intermediate for further functionalization, allowing for the synthesis of various disubstituted derivatives . The reactivity patterns observed in these compounds suggest that the compound would also be amenable to further chemical transformations, potentially enhancing its pharmacological profile.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[3,4-d]pyrimidines, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like chlorophenyl and dimethylphenyl groups can affect these properties by altering intermolecular interactions, such as hydrogen bonding and π-stacking, as seen in the crystal structure of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine . These interactions are important for the compound's behavior in biological systems and can impact its pharmacokinetics and pharmacodynamics.
科学的研究の応用
Synthetic and Medicinal Aspects of Pyrazolo[3,4-d]pyrimidine Derivatives
Synthetic Strategies
Pyrazolo[3,4-d]pyrimidine and its derivatives are recognized for their broad medicinal properties, including anticancer, anti-inflammatory, and antimicrobial activities. The synthetic methodologies employed for these compounds involve various strategies to introduce substituents that could potentially enhance biological activity. Reviews on synthetic approaches highlight the importance of these scaffolds in drug discovery, emphasizing the need for innovative synthetic methods to expand their application in medicinal chemistry (S. Cherukupalli et al., 2017; Mehul P. Parmar et al., 2023).
Medicinal Applications
The medicinal attributes of pyrazolo[3,4-d]pyrimidines have been extensively studied, revealing their crucial role in addressing various disease conditions. These compounds are known to exhibit a range of biological activities, such as antitumor and anti-inflammatory effects. Detailed studies on their structure-activity relationships (SAR) provide insights into the design of more potent drug candidates (M. Chauhan & Raj Kumar, 2013).
Applications in Catalysis and Material Science
Catalytic Applications
The versatility of pyrazolo[3,4-d]pyrimidine derivatives extends to their use as catalysts in organic synthesis. These compounds have been explored for their potential in facilitating various chemical reactions, contributing to the development of more efficient and sustainable synthetic processes (G. Lipunova et al., 2018).
Material Science
In the realm of optoelectronic materials, heterocyclic compounds, including pyrazolo[3,4-d]pyrimidine derivatives, are investigated for their potential applications in electronic devices and sensors. The electronic properties of these compounds make them suitable candidates for use in light-emitting diodes (LEDs), solar cells, and other electronic applications (Dongli Li et al., 2019).
特性
IUPAC Name |
1-(3-chlorophenyl)-5-[(2,5-dimethylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O/c1-13-6-7-14(2)15(8-13)11-24-12-22-19-18(20(24)26)10-23-25(19)17-5-3-4-16(21)9-17/h3-10,12H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LANOSCCLLIVHSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-5-[(2,5-dimethylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

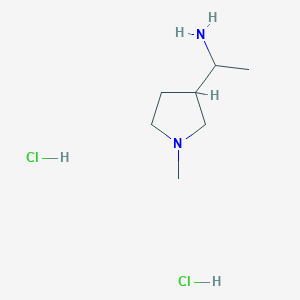
![Ethyl 2-(6-cyclohexyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2500124.png)
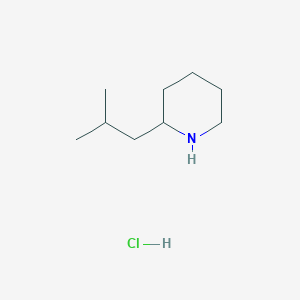
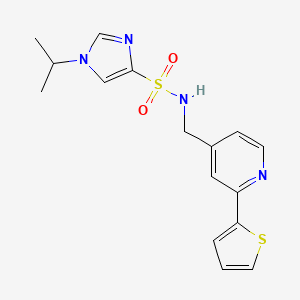
![(Z)-4-(N,N-dipropylsulfamoyl)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2500127.png)
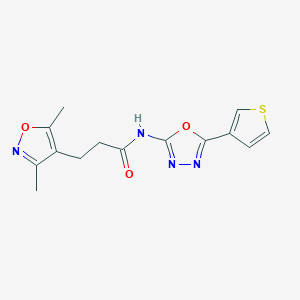
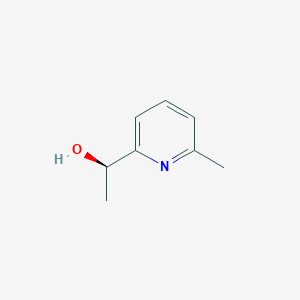
![N-(3-fluoro-4-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2500131.png)
![N-(2,6-difluorophenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B2500133.png)
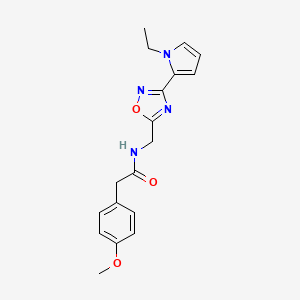
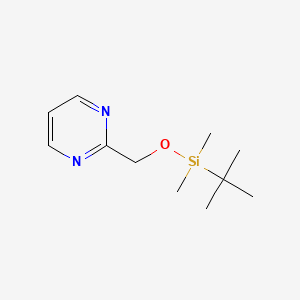
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2500140.png)
![1-(2,5-Dimethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2500142.png)
![Ethyl 4-[2-(4-ethoxyanilino)-2-oxoethoxy]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate](/img/structure/B2500143.png)